1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline is a chemical compound notable for its pharmacological properties. It belongs to a class of compounds that exhibit activity against various biological targets, making it significant in medicinal chemistry. The compound is structurally related to prazosin, terazosin, and other quinazoline derivatives, which are primarily used as antihypertensive agents and for treating conditions like benign prostatic hyperplasia.
The compound can be sourced from various chemical suppliers and is often described in the context of its analogs and derivatives, particularly in pharmaceutical research. It is cataloged under different identifiers, including the CAS number 19216-56-9, which is crucial for its identification in chemical databases.
This compound is classified as a quinazoline derivative with additional furan and piperazine moieties. Its classification within medicinal chemistry highlights its potential therapeutic applications, particularly in cardiovascular health and possibly in oncology due to its structural characteristics.
The synthesis of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may require careful control of reaction conditions (temperature, solvent choice) and purification steps (chromatography) to isolate the desired product with high purity.
The molecular structure of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline can be represented by its molecular formula . The structure includes:
Key structural data includes:
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline undergoes various chemical reactions typical for quinazoline derivatives:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity while minimizing side products.
The mechanism of action for this compound primarily relates to its interaction with alpha-adrenergic receptors. It is believed to act as an antagonist at these receptors, leading to vasodilation and reduced blood pressure.
Studies indicate that similar compounds exhibit high affinity for these receptors, which correlates with their antihypertensive effects.
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline has significant applications in:
The ongoing research into its pharmacological profile continues to reveal potential new therapeutic uses beyond traditional applications in cardiovascular health.
CAS No.: 1260141-27-2
CAS No.:
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2